molecular formula C₄H₄Br₂N₂ B1146793 4-Bromopyridazine Hydrobromide CAS No. 1220039-64-4

4-Bromopyridazine Hydrobromide

Cat. No.: B1146793
CAS No.: 1220039-64-4
M. Wt: 239.9
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Description

4-Bromopyridazine Hydrobromide is a chemical compound with the molecular formula C4H4Br2N2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromopyridazine Hydrobromide can be synthesized through several methods. One common approach involves the bromination of pyridazine derivatives. For instance, 3,6-dichloropyridazine can be used as a starting material, which undergoes a series of reactions to yield 4-Bromopyridazine . The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid .

Industrial Production Methods

The industrial preparation of 4-Bromopyridazine involves a multi-step process starting from 3,6-dichloropyridazine. The steps include chlorination, hydroxylation, and bromination, resulting in the final product with high yield and purity . This method is advantageous due to its simplicity, high yield, and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-Bromopyridazine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

4-Bromopyridazine Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopyridazine Hydrobromide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary widely depending on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromopyridazine Hydrobromide is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it particularly useful in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-bromopyridazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJDIQGRNABAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-64-4
Record name Pyridazine, 4-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromopyridazine hydrobromide
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